Samotolisib

Vue d'ensemble

Description

LY-3023414 est un nouvel inhibiteur biodisponible par voie orale conçu pour cibler les voies de la phosphoinositide 3-kinase (PI3K) et de la cible mammalienne de la rapamycine (mTOR). Ces voies sont essentielles dans la régulation de la croissance cellulaire, de la survie et du métabolisme, et sont souvent dysrégulées dans divers cancers .

Applications De Recherche Scientifique

LY-3023414 has been extensively studied for its potential in treating various cancers. Its applications include:

Chemistry: Used as a tool compound to study the PI3K/mTOR pathway.

Biology: Helps in understanding the role of PI3K/mTOR in cell growth and survival.

Medicine: Currently being evaluated in phase I and II clinical trials for its efficacy in treating solid tumors and other malignancies

Industry: Potential use in developing targeted cancer therapies.

Mécanisme D'action

Mode of Action

Samotolisib inhibits both certain PI3K isoforms and mTOR in an ATP-competitive manner . This inhibition may suppress the PI3K/mTOR signaling pathway in tumor cells overexpressing PI3K and/or mTOR . mTOR, a serine/threonine kinase downstream of PI3K, may also be activated in a PI3K-independent fashion . Therefore, this compound may be more potent than an agent that inhibits either PI3K or mTOR alone .

Biochemical Pathways

The PI3K/mTOR pathway is upregulated in a variety of tumor cells . Inhibition of this pathway by this compound can lead to decreased cancer cell proliferation and survival . Additionally, this compound may inhibit DNA-dependent protein kinase (DNA-PK), thereby inhibiting the ability of tumor cells to repair damaged DNA . DNA-PK is activated upon DNA damage and plays a key role in repairing double-stranded DNA breaks .

Pharmacokinetics

In a phase Ib/II study, this compound was administered orally twice daily . The mean exposure of this compound remained in the targeted range despite a 35% decrease when administered with enzalutamide . This suggests that this compound has good bioavailability and its pharmacokinetics may be influenced by co-administration with other drugs .

Result of Action

In preclinical models, this compound showed antitumor activity . It inhibited cell proliferation in triple-negative breast cancer (TNBC) lines and primary tumor growth in the MDA-MB-231 model . In a phase Ib study, some patients achieved partial response, indicating the potential efficacy of this compound in heavily pretreated patients .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain biomarkers, such as PTEN intact and no androgen receptor splice variant 7, may enrich the efficacy of this compound . Furthermore, the action of this compound may be affected by the presence of other drugs, as seen in the decrease in this compound exposure when co-administered with enzalutamide .

Analyse Biochimique

Biochemical Properties

Samotolisib plays a significant role in biochemical reactions by inhibiting both PI3K and mTOR in an ATP-competitive manner . This inhibition may potentially suppress the PI3K/mTOR signaling pathway in tumor cells that overexpress PI3K and/or mTOR . The PI3K/mTOR pathway is upregulated in a variety of tumor cells and plays a key role in promoting cancer cell proliferation, survival, motility, and resistance to chemotherapy and radiotherapy .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell proliferation in cancer cell lines . It also impacts cell signaling pathways, particularly the PI3K/AKT signaling pathway, which is elevated in certain types of cancer

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding and inhibition of certain PI3K isoforms and mTOR in the PI3K/mTOR signaling pathway . This inhibition can suppress the signaling pathway in tumor cells that overexpress PI3K and/or mTOR . mTOR, a serine/threonine kinase downstream of PI3K, may also be activated in a PI3K-independent fashion .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to inhibit cell proliferation in cancer cell lines and primary tumor growth in models over time

Metabolic Pathways

This compound is involved in the PI3K/mTOR signaling pathway . It interacts with certain class I PI3K isoforms and mTOR, potentially suppressing the signaling pathway in tumor cells that overexpress PI3K and/or mTOR

Transport and Distribution

It is known that this compound is orally bioavailable , but the specific details of its interaction with transporters or binding proteins, as well as any effects on its localization or accumulation, are still being studied.

Subcellular Localization

While it is known that this compound targets the PI3K/mTOR signaling pathway

Méthodes De Préparation

La synthèse de LY-3023414 implique la création d'une structure imidazoquinolinone fusionnée complexe. Le composé est hautement soluble sur une large plage de pH, ce qui est bénéfique pour sa biodisponibilité . Les voies de synthèse spécifiques et les méthodes de production industrielle sont propriétaires et ne sont pas divulguées publiquement en détail.

Analyse Des Réactions Chimiques

LY-3023414 subit plusieurs types de réactions chimiques, notamment :

Oxydation et réduction : Ces réactions sont essentielles pour le traitement métabolique du composé dans l'organisme.

Réactions de substitution : Elles sont impliquées dans la modification de la structure imidazoquinolinone pour améliorer son activité inhibitrice.

Réactifs et conditions courants : Les réactions impliquent généralement des solvants organiques standard et des catalyseurs dans des conditions de température et de pH contrôlées.

Principaux produits : Les principaux produits de ces réactions sont les métabolites actifs qui conservent l'activité inhibitrice contre la PI3K et la mTOR

Applications de la recherche scientifique

LY-3023414 a été largement étudié pour son potentiel dans le traitement de divers cancers. Ses applications comprennent :

Chimie : Utilisé comme composé outil pour étudier la voie PI3K/mTOR.

Biologie : Aide à comprendre le rôle de la PI3K/mTOR dans la croissance et la survie cellulaires.

Médecine : Actuellement évalué dans des essais cliniques de phase I et II pour son efficacité dans le traitement des tumeurs solides et autres cancers

Industrie : Utilisation potentielle dans le développement de thérapies anticancéreuses ciblées.

Mécanisme d'action

LY-3023414 exerce ses effets en inhibant sélectivement les isoformes de la PI3K de classe I, la mTORC1/2 et la protéine kinase dépendante de l'ADN (DNA-PK). Cette inhibition conduit à la déphosphorylation des substrats en aval tels que l'AKT, la S6K, la S6RP et la 4E-BP1, entraînant un arrêt du cycle cellulaire et une réduction de la croissance tumorale .

Comparaison Avec Des Composés Similaires

LY-3023414 est unique en raison de sa double inhibition de la PI3K et de la mTOR, qui sont toutes deux essentielles à la survie des cellules cancéreuses. Des composés similaires comprennent :

BEZ235 : Un autre inhibiteur double PI3K/mTOR, mais avec des propriétés pharmacocinétiques différentes.

GDC-0980 : Cible également la PI3K et la mTOR, mais possède une structure chimique différente.

BKM120 : Principalement un inhibiteur de la PI3K avec une certaine activité contre la mTOR

LY-3023414 se démarque par sa grande solubilité et sa biodisponibilité, ce qui en fait un candidat prometteur pour la thérapie du cancer .

Activité Biologique

Samotolisib, also known as LY3023414, is a novel compound that functions as a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, as well as the DNA-dependent protein kinase (DNA-PK). These pathways are crucial in regulating cell growth, proliferation, and survival, making them significant targets in cancer therapy. This article explores the biological activity of this compound, focusing on its efficacy in various clinical settings, its safety profile, and the underlying mechanisms of action.

This compound inhibits two critical pathways involved in tumorigenesis:

- PI3K/mTOR Pathway : This pathway is often dysregulated in cancers, leading to uncontrolled cell growth and survival. By inhibiting PI3K and mTOR, this compound disrupts these processes.

- DNA-PK Pathway : This pathway is involved in DNA repair mechanisms. Inhibiting DNA-PK can sensitize cancer cells to DNA-damaging agents.

The dual inhibition provided by this compound allows it to target cancer cells more effectively than single-pathway inhibitors.

Phase Ib/II Study of this compound with Enzalutamide

A significant study evaluated the combination of this compound with enzalutamide in patients with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on prior therapies. Key findings include:

- Patient Demographics : 142 patients were enrolled (13 in Phase Ib and 129 in Phase II).

- Efficacy : The combination therapy showed improved progression-free survival (PFS):

Pediatric Study

A nationwide phase II study assessed the efficacy of this compound in children aged 1-21 years with relapsed or refractory tumors harboring specific genetic alterations. Results indicated:

- Patient Enrollment : 17 patients were treated.

- Efficacy : No objective responses were observed, with a three-month PFS of only 12%.

- Toxicity : Two patients experienced dose-limiting toxicities (mucositis and pneumonitis), leading to a recommended dose of 115 mg/m² twice daily .

Preclinical Evaluations

Preclinical studies have demonstrated that this compound exhibits potent antitumor activity against various cancer types:

- In triple-negative breast cancer models, the combination of this compound with prexasertib (a CHK1 inhibitor) showed synergistic effects, inhibiting cell proliferation significantly .

- The compound has also been evaluated for its potential resistance mechanisms, particularly concerning ATP-binding cassette (ABC) transporters that may reduce its efficacy due to drug efflux .

Safety Profile

This compound has been reported to have a favorable safety profile across different studies:

- Common treatment-related adverse events included fatigue (34%), nausea (38%), and leukopenia/neutropenia (94.3%) .

- No dose-limiting toxicities were observed during initial dose escalation phases, although some patients experienced significant adverse effects during combination therapy .

Summary of Clinical Trials

| Study Type | Patient Population | Key Findings |

|---|---|---|

| Phase Ib/II | mCRPC patients | Improved PFS with combination therapy |

| Pediatric Phase II | Children with solid tumors | No objective responses; low PFS |

| Preclinical | Triple-negative breast cancer models | Synergistic effects with prexasertib |

Propriétés

IUPAC Name |

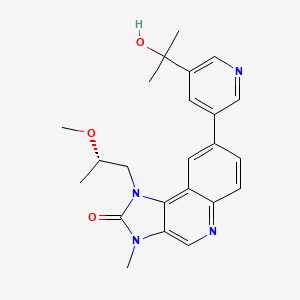

8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methylimidazo[4,5-c]quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3/c1-14(30-5)13-27-21-18-9-15(16-8-17(11-24-10-16)23(2,3)29)6-7-19(18)25-12-20(21)26(4)22(27)28/h6-12,14,29H,13H2,1-5H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCFLVVUVBJNGT-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1386874-06-1 | |

| Record name | Samotolisib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1386874061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-3023414 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SAMOTOLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C88817F47Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.